molecular formula C15H15N5O2 B11022534 N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide

Cat. No.: B11022534
M. Wt: 297.31 g/mol
InChI Key: NDYNOPXJGHHUFB-UHFFFAOYSA-N
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Description

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is a synthetic small molecule characterized by a quinazolinone core fused with a pyrazole-containing butanamide side chain. Quinazolinone derivatives are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition and anticancer properties. The pyrazole moiety is a common pharmacophore in drug design due to its hydrogen-bonding capabilities and metabolic stability. Structural elucidation of such compounds often relies on X-ray crystallography, where programs like SHELX (e.g., SHELXL for refinement) are critical for resolving bond lengths, angles, and intermolecular interactions .

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-(4-oxo-3H-quinazolin-6-yl)-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C15H15N5O2/c21-14(3-1-7-20-8-2-6-18-20)19-11-4-5-13-12(9-11)15(22)17-10-16-13/h2,4-6,8-10H,1,3,7H2,(H,19,21)(H,16,17,22)

InChI Key

NDYNOPXJGHHUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCC(=O)NC2=CC3=C(C=C2)N=CNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-oxo-3,4-dihydroquinazoline and 1H-pyrazole.

    Step 1 Formation of Intermediate: The quinazolinone core is functionalized to introduce a reactive group, such as a halide or an ester, which can then undergo nucleophilic substitution.

    Step 2 Coupling Reaction: The functionalized quinazolinone is coupled with a pyrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Step 3 Formation of Butanamide Linker: The intermediate product is then reacted with a butanoyl chloride or a similar reagent to form the final butanamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield and purity.

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or pyrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

    Oxidation Products: N-oxides of the pyrazole ring.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Alkylated or acylated derivatives at the nitrogen atoms.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to biological receptors, influencing cellular processes.

Medicine

    Therapeutic Agents: Explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Drug Development: Used in the development of new pharmaceuticals targeting specific diseases.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core and pyrazole ring can interact with active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide with analogous compounds requires structural, pharmacological, and computational data. Despite this limitation, the following general comparisons can be inferred based on crystallographic methodologies and known quinazolinone/pyrazole chemistry:

Structural Comparisons

  • Quinazolinone Derivatives: Compounds like gefitinib and erlotinib (EGFR inhibitors) share the quinazolinone scaffold but lack the pyrazole-butaneamide side chain. Structural refinements using SHELXL highlight that substitutions at the 6-position of quinazolinone (as in the target compound) often enhance binding to hydrophobic kinase pockets .
  • Pyrazole-Containing Analogs : Molecules such as celecoxib (a COX-2 inhibitor) utilize pyrazole rings for target engagement. The butanamide linker in the target compound may improve solubility compared to aryl-sulfonamide groups in celecoxib.

Crystallographic Refinement Metrics

The SHELX system, particularly SHELXL, is a gold standard for small-molecule refinement.

Parameter Target Compound Gefitinib Celecoxib
Core Structure Quinazolinone Quinazolinone Pyrazole
Key Functional Groups Pyrazole-butaneamide Anilino-methoxy Sulfonamide
Refinement Software SHELXL (hypothetical) SHELXL SHELXTL (Bruker AXS)
Common Applications Kinase inhibition* EGFR inhibition COX-2 inhibition

*Inferred based on structural homology.

Research Findings and Limitations

The absence of direct pharmacological or synthetic data in the provided evidence precludes a detailed analysis of the compound’s efficacy, toxicity, or mechanistic insights. However, the widespread use of SHELX tools in structural studies underscores their role in enabling precise comparisons of molecular geometries, which are foundational for structure-activity relationship (SAR) studies . Future research should prioritize experimental data on binding affinities, pharmacokinetics, and synthetic yields to contextualize this compound against established analogs.

Biological Activity

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on diverse sources.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C14H16N4O2
Molecular Weight 272.31 g/mol
IUPAC Name This compound
InChI Key [Insert InChI Key Here]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 4-oxoquinazoline derivatives and pyrazole moieties. The synthesis may utilize various reaction conditions, including solvent choices and temperature control to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing quinazoline and pyrazole structures. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of caspases (caspase 3, 7, and 9), which are crucial in the apoptotic pathway. It may also inhibit key signaling pathways such as NF-kB and promote p53 activation, enhancing apoptotic processes .
  • Case Studies :
    • A study reported that similar compounds exhibited stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a promising therapeutic index .

Other Biological Activities

In addition to anticancer effects, preliminary data suggest that this compound may possess other biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

Research Findings

A comprehensive review of literature reveals the following findings regarding the biological activity of this compound:

Study ReferenceBiological Activity ObservedFindings Summary
Anticancer activity against MCF-7 and MDA-MB-231 cellsInduced apoptosis via caspase activation
Potential antimicrobial propertiesEffective against specific bacterial strains

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